molecular formula C12H12ClNO2 B1454514 4-(4-Chlorophenyl)-4-methylpiperidine-2,6-dione CAS No. 1268045-87-9

4-(4-Chlorophenyl)-4-methylpiperidine-2,6-dione

Cat. No. B1454514
CAS RN: 1268045-87-9
M. Wt: 237.68 g/mol
InChI Key: WKPKSOMBZAQNLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorophenyl)-4-methylpiperidine-2,6-dione, commonly known as 4-chloro-4-methylpiperidine-2,6-dione (4CMP), is a synthetic molecule that has been used in a variety of scientific research applications. In particular, it has been used as a reagent in a variety of synthetic organic reactions, as well as a ligand in various biochemical studies.

Scientific Research Applications

Environmental Impact and Contaminant Analysis

Research on organochlorine compounds, including those structurally related to 4-(4-Chlorophenyl)-4-methylpiperidine-2,6-dione, focuses on their environmental impact, particularly in aquatic environments. For example, chlorophenols, which share the chlorophenyl component, are evaluated for their toxic effects on mammalian and aquatic life, with findings indicating moderate toxicity that can become significant over long-term exposure. These compounds' persistence in the environment depends on the presence of adapted microflora capable of biodegrading them, but bioaccumulation is generally expected to be low despite their strong organoleptic effects (Krijgsheld & Gen, 1986).

Analytical and Detection Methods

Advancements in detecting and analyzing chlorinated compounds contribute to understanding their distribution and effects in the environment. For instance, studies on DDT isomers and metabolites highlight the significance of isomer-specific analysis for environmental process understanding and emission source apportionment (Ricking & Schwarzbauer, 2012). These analyses are crucial for assessing the environmental fate of chlorinated pollutants and developing strategies for their management and remediation.

Treatment and Remediation Techniques

Research on wastewater treatment technologies, particularly for the pesticide production industry, reveals the challenges posed by toxic pollutants like chlorophenols and emphasizes the effectiveness of biological processes and activated carbon in removing these contaminants to meet regulatory standards (Goodwin et al., 2018). Such studies are pivotal for improving wastewater treatment and mitigating environmental contamination.

Toxicological Assessments

Toxicological studies on chlorophenols in fish underscore the complex mechanisms through which these contaminants exert adverse effects, including oxidative stress, immune system alterations, endocrine disruption, apoptosis, and potentially carcinogenic actions. These findings are critical for assessing environmental health risks and informing regulatory guidelines to protect aquatic ecosystems (Ge et al., 2017).

properties

IUPAC Name

4-(4-chlorophenyl)-4-methylpiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-12(6-10(15)14-11(16)7-12)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPKSOMBZAQNLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC(=O)C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-4-methylpiperidine-2,6-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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